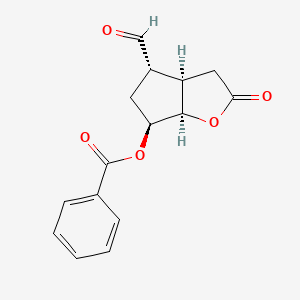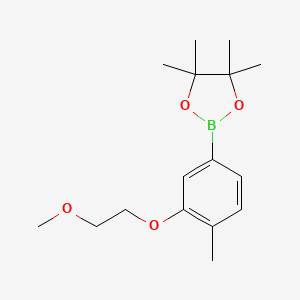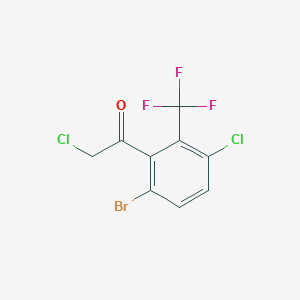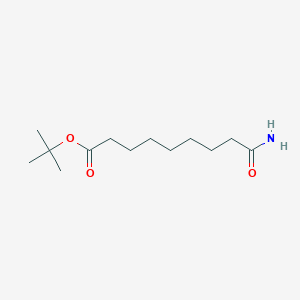
Propane-1,2,3-(PEG11-DBCO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2,3-(PEG11-DBCO) is a branched polyethylene glycol (PEG) reagent with three terminal dibenzocyclooctyne (DBCO) groups. This compound is primarily used in click chemistry reactions due to its ability to react with azides under mild conditions, forming stable triazole linkages. The hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various aqueous applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-(PEG11-DBCO) typically involves the conjugation of DBCO groups to a branched PEG backboneCommon reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides, which facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of Propane-1,2,3-(PEG11-DBCO) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The compound is typically produced under controlled conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,2,3-(PEG11-DBCO) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly selective and occurs under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The most common reagent used in reactions with Propane-1,2,3-(PEG11-DBCO) is azide. The reaction typically occurs in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reaction conditions are generally mild, often performed at room temperature .
Major Products Formed
The primary product formed from the reaction of Propane-1,2,3-(PEG11-DBCO) with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .
Applications De Recherche Scientifique
Propane-1,2,3-(PEG11-DBCO) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties .
Mécanisme D'action
The mechanism of action of Propane-1,2,3-(PEG11-DBCO) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO groups react with azides to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for applications in living systems .
Comparaison Avec Des Composés Similaires
Propane-1,2,3-(PEG11-DBCO) is unique due to its branched structure and multiple DBCO groups, which enhance its reactivity and solubility. Similar compounds include:
Propane-1,2,3-(PEG4-DBCO): A shorter PEG chain variant with similar reactivity but lower solubility.
Propane-1,2,3-(PEG11-NHS): Contains NHS ester groups instead of DBCO, used for amine-reactive conjugation.
Propane-1,2,3-(PEG11-Alkyne): Features terminal alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Propriétés
Formule moléculaire |
C132H194N6O42 |
|---|---|
Poids moléculaire |
2537.0 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C132H194N6O42/c139-127(31-34-130(142)136-109-120-19-4-1-13-114(120)25-28-117-16-7-10-22-124(117)136)133-37-40-145-43-46-148-49-52-151-55-58-154-61-64-157-67-70-160-73-75-163-79-81-166-85-87-169-91-93-172-97-99-175-103-105-178-112-123(180-108-107-177-102-101-174-96-95-171-90-89-168-84-83-165-78-77-162-72-69-159-66-63-156-60-57-153-54-51-150-48-45-147-42-39-135-129(141)33-36-132(144)138-111-122-21-6-3-15-116(122)27-30-119-18-9-12-24-126(119)138)113-179-106-104-176-100-98-173-94-92-170-88-86-167-82-80-164-76-74-161-71-68-158-65-62-155-59-56-152-53-50-149-47-44-146-41-38-134-128(140)32-35-131(143)137-110-121-20-5-2-14-115(121)26-29-118-17-8-11-23-125(118)137/h1-24,123H,31-113H2,(H,133,139)(H,134,140)(H,135,141) |
Clé InChI |
LGHOVHRXLAKLME-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)


![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)


![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)


![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)
